6H-Pyrido[4,3-b]carbazolium, 1,2,5-trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6H-Pyrido[4,3-b]carbazolium, 1,2,5-trimethyl- is a heterocyclic aromatic compound that belongs to the class of pyridocarbazoles
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Pyrido[4,3-b]carbazolium, 1,2,5-trimethyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction might involve the use of a pyridine derivative and a carbazole derivative, followed by methylation at the 1, 2, and 5 positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and pressures to facilitate the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
6H-Pyrido[4,3-b]carbazolium, 1,2,5-trimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups at specific positions on the ring .
Wissenschaftliche Forschungsanwendungen
6H-Pyrido[4,3-b]carbazolium, 1,2,5-trimethyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Used in the development of advanced materials, such as organic semiconductors and dyes.
Wirkmechanismus
The mechanism of action of 6H-Pyrido[4,3-b]carbazolium, 1,2,5-trimethyl- involves its interaction with specific molecular targets. For instance, in medicinal applications, it may intercalate into DNA, disrupting the replication process and leading to cell death. The compound’s structure allows it to fit between DNA base pairs, stabilizing the DNA complex and preventing proper function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-methoxy-2,5,11-trimethyl-6H-pyrido[4,3-b]carbazolium iodide: Similar structure but with a methoxy group at the 9 position.
5-ethyl-2,11-dimethyl-6H-pyrido[4,3-b]carbazolium-9-ol: Similar structure but with ethyl and hydroxyl groups at different positions.
Uniqueness
6H-Pyrido[4,3-b]carbazolium, 1,2,5-trimethyl- is unique due to its specific methylation pattern, which can influence its chemical reactivity and biological activity. This distinct structure allows for unique interactions with molecular targets, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
81531-64-8 |
---|---|
Molekularformel |
C18H17N2+ |
Molekulargewicht |
261.3 g/mol |
IUPAC-Name |
1,2,5-trimethyl-6H-pyrido[4,3-b]carbazol-2-ium |
InChI |
InChI=1S/C18H16N2/c1-11-13-8-9-20(3)12(2)15(13)10-16-14-6-4-5-7-17(14)19-18(11)16/h4-10H,1-3H3/p+1 |
InChI-Schlüssel |
OEKAAQGTAWUHFK-UHFFFAOYSA-O |
Kanonische SMILES |
CC1=C2C=C[N+](=C(C2=CC3=C1NC4=CC=CC=C43)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.